![molecular formula C20H21N3O4S2 B2552813 2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 708239-20-7](/img/structure/B2552813.png)
2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
The compound “2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a benzo[d]thiazol-2-yl group, and a benzamide group. The three-dimensional structure would be influenced by the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom in the ring .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide:
Cancer Research
This compound has shown potential in cancer research due to its ability to inhibit specific kinases involved in tumor growth and proliferation. The presence of the pyrrolidine and benzothiazole moieties enhances its binding affinity to cancer cell receptors, making it a promising candidate for targeted cancer therapies .
Neurodegenerative Diseases
Research indicates that this compound may have neuroprotective properties, making it useful in the study of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and interact with neural receptors could help in developing treatments that slow down or prevent neuronal damage .
Anti-inflammatory Applications
The compound’s structure allows it to inhibit enzymes involved in inflammatory pathways. This makes it a valuable tool in studying and developing new anti-inflammatory drugs, potentially offering more effective treatments for conditions like arthritis and inflammatory bowel disease .
Antimicrobial Agents
Due to its unique chemical structure, this compound has been explored for its antimicrobial properties. It has shown efficacy against a range of bacterial and fungal pathogens, suggesting its potential use in developing new antibiotics or antifungal medications.
Drug Delivery Systems
The compound’s chemical properties make it suitable for use in advanced drug delivery systems. It can be used to design targeted delivery mechanisms that improve the efficacy and reduce the side effects of various drugs by ensuring they reach specific tissues or cells.
These applications highlight the versatility and potential of 2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide in various fields of scientific research. Each application opens new avenues for developing innovative treatments and understanding complex biological processes.
Pyrrolidine in Drug Discovery Design, synthesis, characterization and analysis of anti-inflammatory compounds Synthesis of Novel 2-(Pyridin-2-yl) compounds Benchchem product details
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine ring structure have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring structure, which is present in this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit cox-2 , suggesting that this compound may also interact with similar pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common practice in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have shown potent inhibition of collagen prolyl-4-hydroxylase , suggesting that this compound may have similar effects.
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
2-ethoxy-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-2-27-17-8-4-3-7-15(17)19(24)22-20-21-16-10-9-14(13-18(16)28-20)29(25,26)23-11-5-6-12-23/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVCNDWYCHESJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide |
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